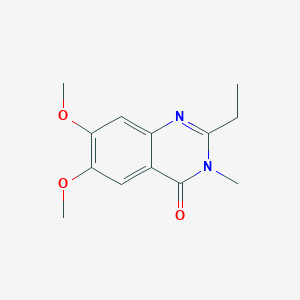
1-(2-(Difluoromethyl)phenyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Difluoromethyl)phenyl)naphthalene is an organic compound with the molecular formula C17H12F2 It is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a naphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-(Difluoromethyl)phenyl)naphthalene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a boron reagent and a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(Difluoromethyl)phenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-substituted naphthoquinones, while reduction could produce difluoromethyl-substituted naphthalenes.
Aplicaciones Científicas De Investigación
1-(2-(Difluoromethyl)phenyl)naphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: This compound is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which 1-(2-(Difluoromethyl)phenyl)naphthalene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- 1-(2-(Trifluoromethyl)phenyl)naphthalene
- 1-(2-(Chloromethyl)phenyl)naphthalene
- 1-(2-(Bromomethyl)phenyl)naphthalene
Comparison: 1-(2-(Difluoromethyl)phenyl)naphthalene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to its analogs. For instance, the difluoromethyl group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C17H12F2 |
|---|---|
Peso molecular |
254.27 g/mol |
Nombre IUPAC |
1-[2-(difluoromethyl)phenyl]naphthalene |
InChI |
InChI=1S/C17H12F2/c18-17(19)16-10-4-3-9-15(16)14-11-5-7-12-6-1-2-8-13(12)14/h1-11,17H |
Clave InChI |
OXPCIBGKWVJZFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate](/img/structure/B11863737.png)
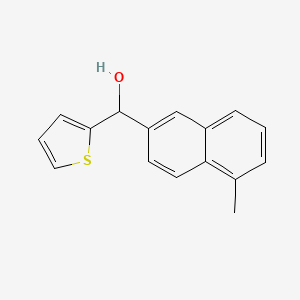
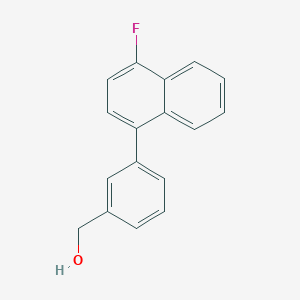


![3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11863765.png)
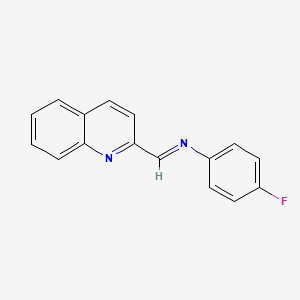



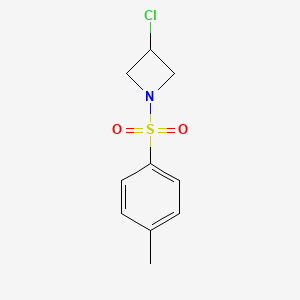
![(6aR,9R)-4,6,6a,7,8,9-Hexahydroindolo[4,3-fg]quinoline-9-carboxylic acid](/img/structure/B11863796.png)
